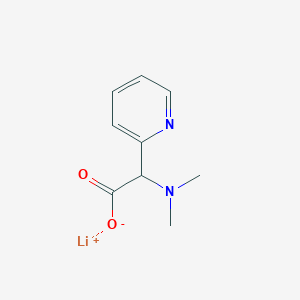![molecular formula C8H13NO4S B2700547 2-{4,4-dioxo-4lambda6-thia-5-azaspiro[2.5]octan-5-yl}acetic acid CAS No. 2167766-74-5](/img/structure/B2700547.png)
2-{4,4-dioxo-4lambda6-thia-5-azaspiro[2.5]octan-5-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4,4-dioxo-4lambda6-thia-5-azaspiro[25]octan-5-yl}acetic acid is a chemical compound with the molecular formula C8H13NO4S It is characterized by its unique spiro structure, which includes a sulfur atom and an azaspiro moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,4-dioxo-4lambda6-thia-5-azaspiro[2.5]octan-5-yl}acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thia-azaspiro compound with acetic acid derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
2-{4,4-dioxo-4lambda6-thia-5-azaspiro[2.5]octan-5-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
2-{4,4-dioxo-4lambda6-thia-5-azaspiro[2.5]octan-5-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism by which 2-{4,4-dioxo-4lambda6-thia-5-azaspiro[2.5]octan-5-yl}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the spiro structure can form bonds with active sites in enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cellular pathways, influencing biochemical processes .
類似化合物との比較
Similar Compounds
- 4-methyl-4-azaspiro[2.5]octan-7-amine
- 4-Oxaspiro[2.5]octan-7-one
Uniqueness
Compared to similar compounds, 2-{4,4-dioxo-4lambda6-thia-5-azaspiro[2.5]octan-5-yl}acetic acid is unique due to its specific spiro structure that includes both a sulfur atom and an azaspiro moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
2-(4,4-dioxo-4λ6-thia-5-azaspiro[2.5]octan-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c10-7(11)6-9-5-1-2-8(3-4-8)14(9,12)13/h1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPXQIWQUYFZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)S(=O)(=O)N(C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
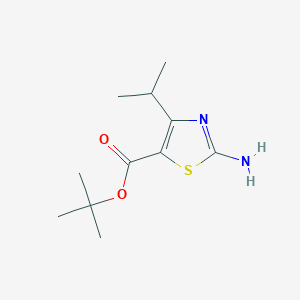

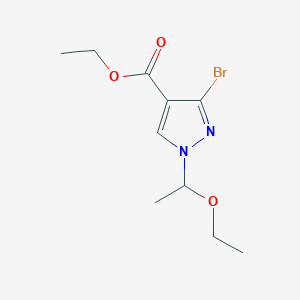
![4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2700469.png)


![N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2700475.png)

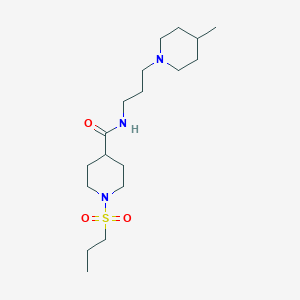
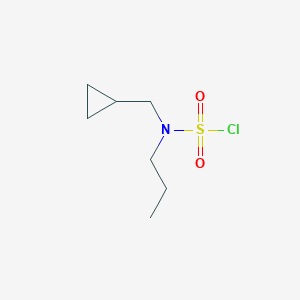

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2700483.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2700485.png)
